
1-Bromo-4-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C({15})H({9})BrO(_{2}) It is a derivative of anthraquinone, characterized by the presence of a bromine atom and a methyl group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 4-methylanthracene-9,10-dione. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and amines.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions. For example, it can be reduced to the corresponding anthracene derivative using reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly notable.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: 4-Methylanthracene-9,10-dione derivatives with various substituents replacing the bromine atom.
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: 4-Methylanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methylanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various functionalized anthraquinones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism by which 1-Bromo-4-methylanthracene-9,10-dione exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atom and the anthraquinone core play crucial roles in its reactivity and interaction with molecular targets. Pathways involved often include oxidative stress and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Bromoanthraquinone: Lacks the methyl group, making it less sterically hindered.
4-Methylanthraquinone: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Chloro-4-methylanthracene-9,10-dione: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Bromo-4-methylanthracene-9,10-dione is unique due to the combination of the bromine atom and the methyl group, which confer distinct chemical properties. This combination enhances its utility in specific synthetic applications and biological studies, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
74204-04-9 |
|---|---|
Molekularformel |
C15H9BrO2 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
1-bromo-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H9BrO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 |
InChI-Schlüssel |
GQACCLAXQPGBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



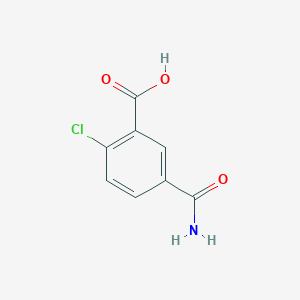

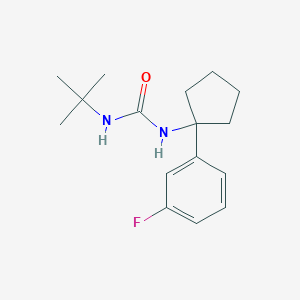
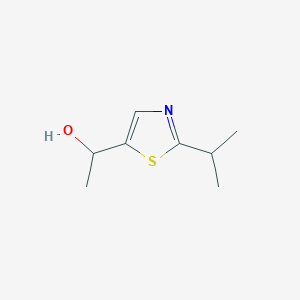
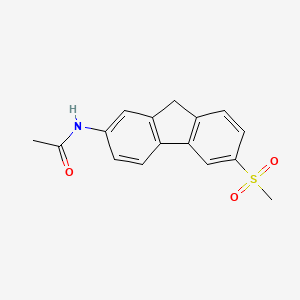

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
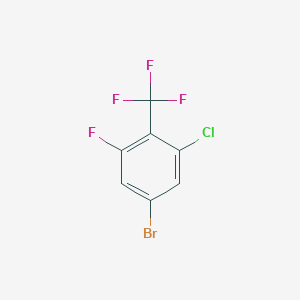
![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)
![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)

